

Physicochemical properties of 5-Bromo-2-(1,1-difluoroethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Bromo-2-(1,1-difluoroethyl)pyridine
Cat. No.:	B3094340

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties and Applications of **5-Bromo-2-(1,1-difluoroethyl)pyridine**

Executive Summary

5-Bromo-2-(1,1-difluoroethyl)pyridine is a halogenated pyridine derivative of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. The strategic placement of a bromine atom, a synthetically versatile handle, and a 1,1-difluoroethyl group, a valuable bioisostere, on the pyridine scaffold makes this compound a highly sought-after building block. The bromine at the 5-position serves as a key site for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.^[1] Concurrently, the difluoroethyl moiety can significantly modulate the physicochemical properties of derivative molecules, enhancing metabolic stability, lipophilicity, and binding affinity.^[2] This guide provides a comprehensive overview of the known and predicted physicochemical properties of **5-Bromo-2-(1,1-difluoroethyl)pyridine**, outlines plausible synthetic and purification strategies, details its chemical reactivity, and explores its applications in drug discovery and advanced materials.

Molecular Identity and Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section details the structural identifiers and the key physicochemical data for **5-Bromo-2-(1,1-difluoroethyl)pyridine**.

Chemical Structure and Identifiers

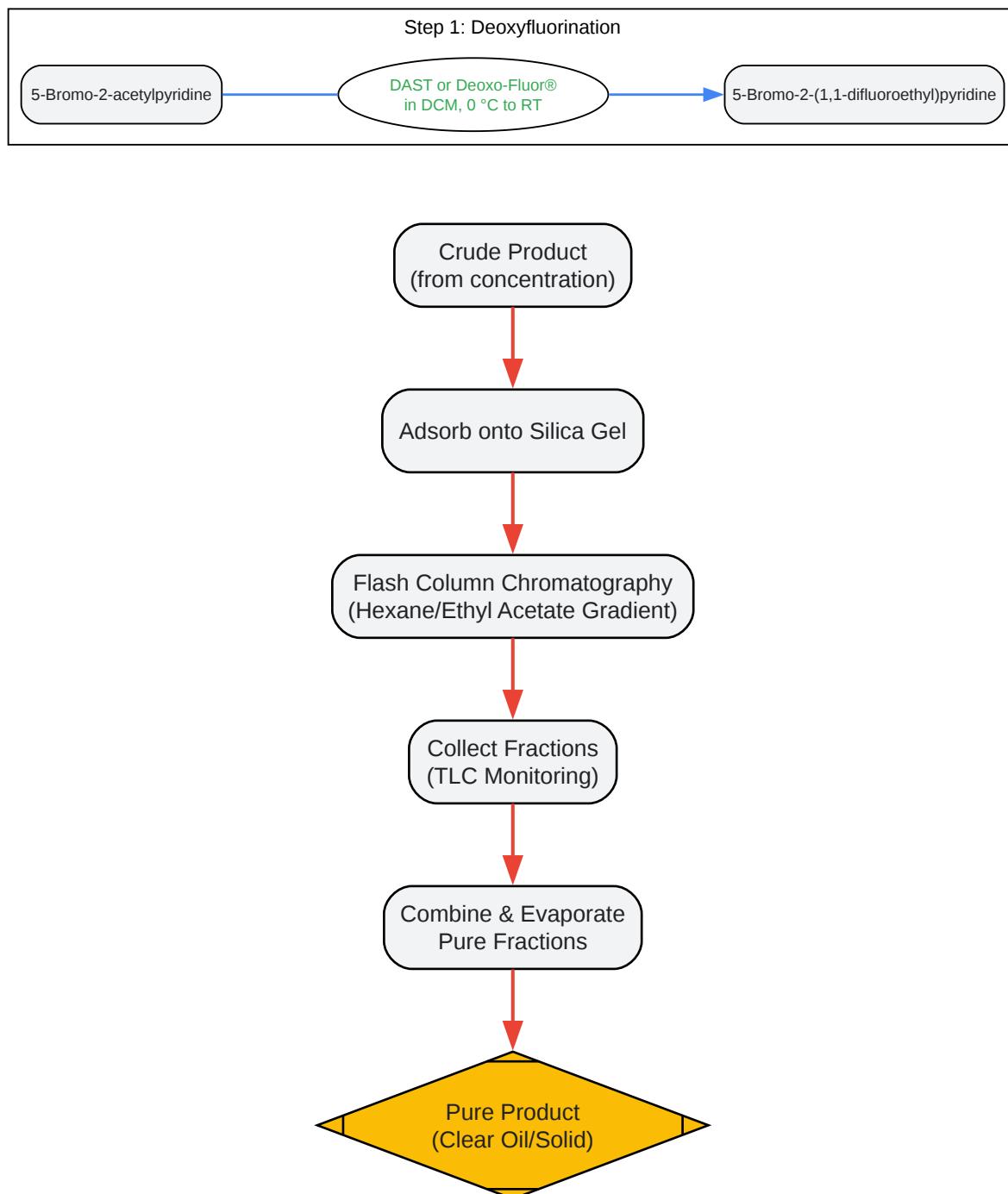
- IUPAC Name: **5-Bromo-2-(1,1-difluoroethyl)pyridine**
- CAS Number: 1256821-91-6[\[3\]](#)
- Molecular Formula: C₇H₆BrF₂N[\[3\]](#)[\[4\]](#)
- Molecular Weight: 222.03 g/mol [\[3\]](#)

Physicochemical Data Summary

The experimental data for this specific molecule is not extensively published. The following table includes known data and values estimated based on structurally related compounds and computational models.

Property	Value / Range	Source / Rationale
Appearance	Colorless to light yellow liquid or solid	Based on similar bromo-fluoropyridines.[5][6]
Boiling Point	~80 °C (at reduced pressure)	Reported for the isomer 2-Bromo-5-(1,1-difluoroethyl)pyridine; pressure not specified.[4]
Melting Point	35-40 °C (Predicted)	Based on the structurally similar 5-Bromo-2-(difluoromethyl)pyridine.
Density	~1.6 - 1.7 g/mL (Predicted)	Extrapolated from 5-Bromo-2-fluoropyridine (1.71 g/mL).
Solubility	Soluble in common organic solvents (DMSO, Methanol, Chloroform).	Based on general properties of similar heterocyclic compounds.[5]
logP (Octanol/Water)	~2.5 - 3.0 (Predicted)	Estimated based on the lipophilic nature of the bromo and difluoroethyl groups.
pKa (of Pyridinium ion)	~1.5 - 2.5 (Predicted)	The electron-withdrawing effects of the substituents decrease the basicity of the pyridine nitrogen.

Synthesis and Purification


The synthesis of **5-Bromo-2-(1,1-difluoroethyl)pyridine** requires a multi-step approach. While a specific published procedure is not available, a chemically sound pathway can be proposed based on established organic chemistry transformations.

Proposed Synthetic Pathway

The most logical approach involves the introduction of the 1,1-difluoroethyl group onto a pre-functionalized pyridine ring. A plausible retrosynthetic analysis suggests starting with a

commercially available bromopyridine derivative, such as 5-bromo-2-acetylpyridine. The key transformation is the conversion of the ketone to the difluoride, which can be achieved using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF₂COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthonix, Inc > 1256821-91-6 | 5-Bromo-2-(1,1-difluoroethyl)pyridine [synthonix.com]
- 4. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 5. 5-Bromo-2-fluoropyridine | 766-11-0 [chemicalbook.com]
- 6. ossila.com [ossila.com]
- To cite this document: BenchChem. [Physicochemical properties of 5-Bromo-2-(1,1-difluoroethyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3094340#physicochemical-properties-of-5-bromo-2-1-1-difluoroethyl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com